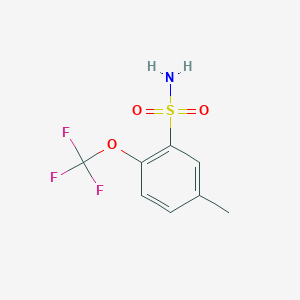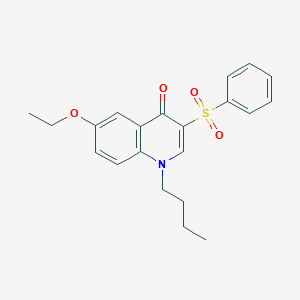
1-butyl-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is commonly used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Quinolinones are versatile compounds that serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. The compound , through its structural motif, represents a class of substances that have been explored for their synthesis techniques and chemical properties.
Synthetic Methodologies and Derivatives : The efficient synthesis of quinolinone derivatives has been reported, highlighting methodologies that enable the introduction of various functional groups, enhancing the compound's utility in further chemical transformations. For example, compounds related to quinolinones have been synthesized using catalytic methods that emphasize environmental friendliness and potential for diverse functionalizations (Xia et al., 2016). These methods underscore the importance of quinolinones in constructing complex molecular architectures.
Crystallographic and Structural Analysis : Studies involving quinolinones often include detailed crystallographic analysis, providing insights into their molecular conformations and intermolecular interactions. Such analyses are essential for understanding the physicochemical properties of these compounds and their potential interactions with biological targets. The research by Michelini et al. (2019) on quinolinone structures with different ligands highlights the compound's adaptability in various applications, including medicinal chemistry, through crystallographic evaluations (Michelini et al., 2019).
Potential Biological Activities
While direct applications in drug discovery are excluded from this discussion, the structural features of quinolinones, including the compound of interest, allow for speculation on their potential biological activities based on related structures.
Antimicrobial and Anti-inflammatory Properties : Derivatives of quinolinones have been explored for their antimicrobial and anti-inflammatory activities, suggesting that with appropriate functionalization, compounds like 1-butyl-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one could also exhibit similar properties. Research into novel isoxazoline-incorporated quinolones indicates the potential for such compounds to serve as leads in the development of new therapeutic agents (Kumar et al., 2014).
Photocatalytic Applications : The photocatalytic properties of quinolinone derivatives, leading to the construction of complex molecules, also point to the utility of these compounds in material science and synthetic organic chemistry. Such applications suggest that the compound could be a candidate for further studies in photocatalytic processes (Zhai et al., 2022).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-3-5-13-22-15-20(27(24,25)17-9-7-6-8-10-17)21(23)18-14-16(26-4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIPYKNGTXVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)

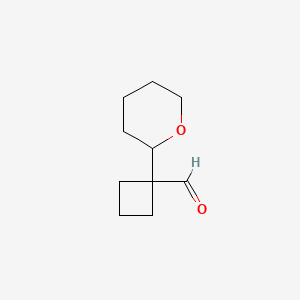
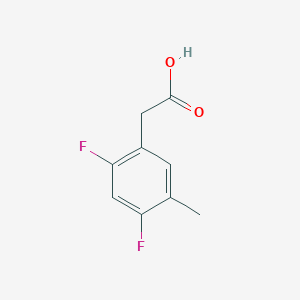
![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)
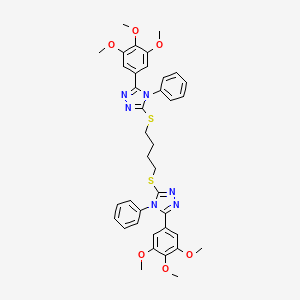

![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)
